molecular formula C17H20N2O2 B4759685 N-(4-sec-butoxyphenyl)-N'-phenylurea

N-(4-sec-butoxyphenyl)-N'-phenylurea

Cat. No. B4759685
M. Wt: 284.35 g/mol
InChI Key: DDESFLFGBHYECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butoxyphenyl)-N'-phenylurea, commonly known as butafenacil, is a herbicide that belongs to the family of phenylurea herbicides. It is widely used to control weeds in various crops, including soybeans, cotton, and peanuts. Butafenacil was first introduced in the market in 2008, and since then, it has become a popular herbicide due to its effectiveness and low toxicity.

Mechanism of Action

The mechanism of action of butafenacil involves the inhibition of photosynthesis in the target weeds. Butafenacil works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the production of chlorophyll in plants. This results in the death of the target weeds due to the lack of photosynthesis.
Biochemical and Physiological Effects
Butafenacil has been found to have a low toxicity level in mammals, making it safe for use in crops. However, studies have shown that butafenacil can cause some physiological effects in plants, such as the inhibition of root growth and the reduction of seed germination.

Advantages and Limitations for Lab Experiments

One of the advantages of using butafenacil in lab experiments is its effectiveness in controlling weeds, which ensures accurate results in plant research. However, the use of butafenacil in lab experiments requires strict adherence to safety protocols due to its toxicity level.

Future Directions

There are several future directions for the research on butafenacil. One area of interest is the development of new formulations of butafenacil that can improve its effectiveness and reduce its toxicity. Another area of research is the study of the long-term effects of butafenacil on soil health and the environment. Additionally, the development of new methods for the detection of butafenacil residues in crops and soil can help to ensure the safety of food and the environment.

Scientific Research Applications

Butafenacil has been extensively studied for its effectiveness in controlling weeds in various crops. Several scientific studies have shown that butafenacil is highly effective in controlling weeds such as morningglory, pigweed, and waterhemp. Moreover, butafenacil has been found to have a low risk of leaching into groundwater, making it an environmentally friendly option for weed control.

properties

IUPAC Name

1-(4-butan-2-yloxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13(2)21-16-11-9-15(10-12-16)19-17(20)18-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESFLFGBHYECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sec-butoxyphenyl)-N'-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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